![molecular formula C8H6FNOS B1408625 2-Fluoro-4-methoxybenzo[d]thiazole CAS No. 1261626-06-5](/img/structure/B1408625.png)
2-Fluoro-4-methoxybenzo[d]thiazole
Overview
Description
“2-Fluoro-4-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6FNOS . It is a derivative of benzothiazole, a class of compounds that contain a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, often involves the use of commercially available building blocks such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These methods are designed to be effective and ecologically friendly, often avoiding the use of toxic solvents and minimizing the formation of side products .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methoxybenzo[d]thiazole” is characterized by the presence of a benzothiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . This property plays a significant role in drug-target protein interactions .
Chemical Reactions Analysis
Benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, are known to undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for simple weak base-promoted N-alkylation methods and stereoselective microwave-promoted Fukuyama-Mitsunobu reactions .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-Fluoro-4-methoxybenzo[d]thiazole, have been found to act as antioxidants . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.
Analgesic Activity
Thiazole compounds have also been associated with analgesic (pain-relieving) properties . This makes them a potential target for the development of new pain relief medications.
Anti-Inflammatory Activity
Research has shown that thiazole derivatives can exhibit anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, making them effective against a range of microorganisms . This could lead to the development of new antimicrobial drugs.
Antifungal Activity
Some thiazole compounds have shown potent antifungal activity . They could be used in the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor Activity
Thiazole compounds have been associated with antitumor or cytotoxic drug molecules . This suggests they could be used in cancer treatment strategies.
Chemosensor for Mercury Detection
2-Fluoro-4-methoxybenzo[d]thiazole has been used as a chemosensor for the rapid detection of mercury . This application is particularly relevant in environmental monitoring and public health.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
Thiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they likely have multiple effects at the molecular and cellular levels .
Future Directions
Benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the biological importance of these compounds, developing new synthesis methods, and investigating their potential applications in drug design .
properties
IUPAC Name |
2-fluoro-4-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFKTUOAQOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybenzo[d]thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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